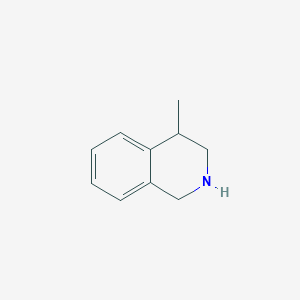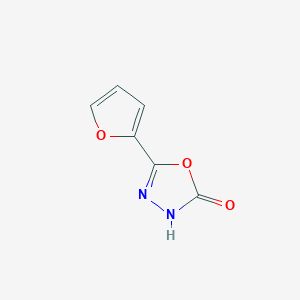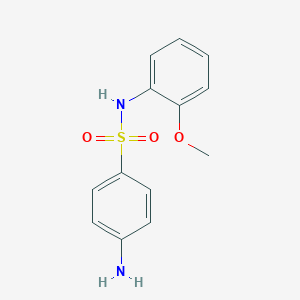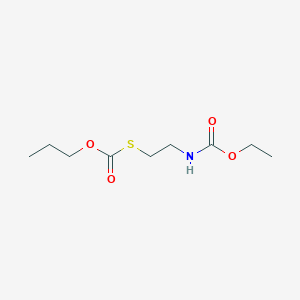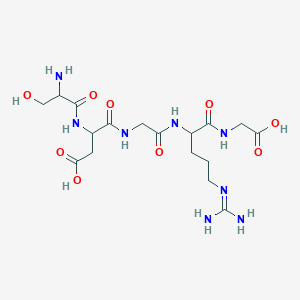![molecular formula C30H66O6Si6 B009974 Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane CAS No. 108638-04-6](/img/structure/B9974.png)
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane, commonly known as PTMSP, is a siloxane-based polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PTMSP is a highly permeable membrane material that has been extensively studied for its use in gas separation, water purification, and drug delivery systems.
Aplicaciones Científicas De Investigación
PTMSP has been extensively studied for its use in gas separation, particularly for the separation of small molecules such as hydrogen, carbon dioxide, and oxygen. PTMSP has also been investigated for its potential use in water purification systems, as it has been shown to have high selectivity for removing certain contaminants such as heavy metals and organic pollutants. In addition, PTMSP has been studied for its use in drug delivery systems, as it has the ability to selectively transport certain drugs across cell membranes.
Mecanismo De Acción
The high permeability of PTMSP is due to its unique structure, which consists of a highly branched network of siloxane bonds. The cross-linking of the polymer creates a dense network of channels that allow for the selective transport of small molecules. The selectivity of PTMSP is determined by the size and shape of the channels, as well as the chemical interactions between the polymer and the molecules being transported.
Efectos Bioquímicos Y Fisiológicos
PTMSP has been shown to be biocompatible and non-toxic, making it a promising material for use in biomedical applications. Studies have shown that PTMSP can be used as a scaffold for tissue engineering, as it can support the growth and differentiation of cells. In addition, PTMSP has been investigated for its potential use in drug delivery systems, as it can selectively transport certain drugs across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PTMSP is its high permeability and selectivity, which makes it a promising material for use in gas separation, water purification, and drug delivery systems. However, the synthesis of PTMSP can be challenging, and the resulting polymer can be difficult to process and handle. In addition, the high degree of cross-linking in PTMSP can make it difficult to modify the polymer for specific applications.
Direcciones Futuras
There are several future directions for the research and development of PTMSP. One area of interest is the development of new synthesis methods that can produce PTMSP with improved properties and performance. Another area of interest is the investigation of new applications for PTMSP, such as in energy storage and conversion devices. Finally, the development of PTMSP-based materials for biomedical applications, such as drug delivery and tissue engineering, is an area of active research.
Métodos De Síntesis
PTMSP is synthesized by the hydrosilation reaction of a phenylmethyldichlorosilane with trimethylsilyloxymethylsilane. The reaction is catalyzed by platinum and requires the use of a solvent such as toluene or tetrahydrofuran. The resulting polymer is a highly branched structure with a high degree of cross-linking. The molecular weight of PTMSP can be controlled by adjusting the reaction conditions, such as the catalyst concentration and reaction time.
Propiedades
Número CAS |
108638-04-6 |
|---|---|
Nombre del producto |
Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane |
Fórmula molecular |
C30H66O6Si6 |
Peso molecular |
691.4 g/mol |
Nombre IUPAC |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane |
InChI |
InChI=1S/C30H66O6Si6/c1-37(2,3)31-19-25-26(20-32-38(4,5)6)28(22-34-40(10,11)12)30(24-36-42(16,17)18)29(23-35-41(13,14)15)27(25)21-33-39(7,8)9/h19-24H2,1-18H3 |
Clave InChI |
ZPCGFDMAXYJGDX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=C(C(=C(C(=C1CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)OCC1=C(C(=C(C(=C1CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C)CO[Si](C)(C)C |
Sinónimos |
Trimethyl[(2,3,4,5,6-pentakis([(trimethylsilyl)oxy]methyl)benzyl)oxy]s ilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



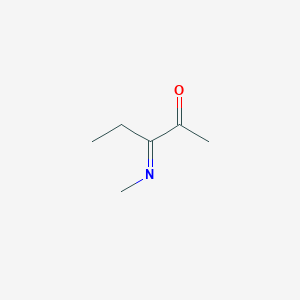
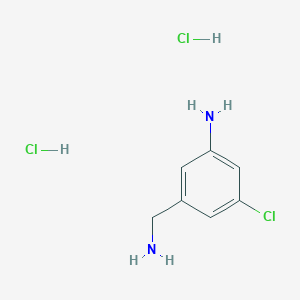
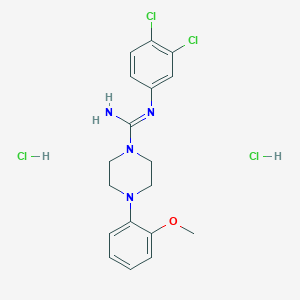
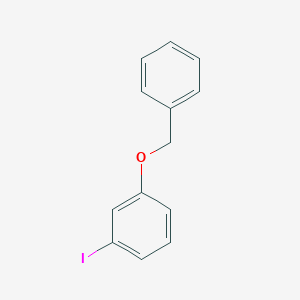
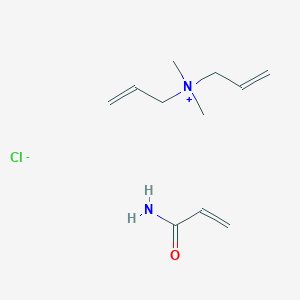
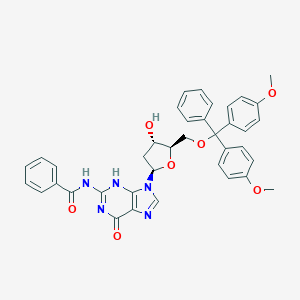
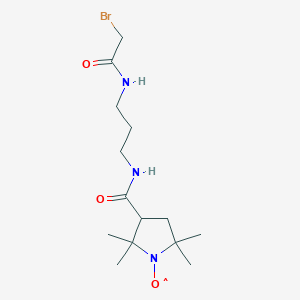
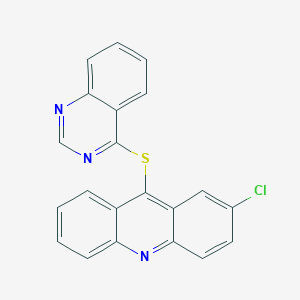
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
